2,4-dimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
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Description
2,4-dimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide, also known as TDBSF, is a compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative is a potent inhibitor of a class of enzymes called carbonic anhydrases, which are involved in a variety of physiological processes.
Scientific Research Applications
Photodynamic Therapy Application
- Photosensitizer in Photodynamic Therapy : Certain benzenesulfonamide derivatives have been explored for their potential as photosensitizers in photodynamic therapy, a treatment for cancer. Their properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are significant for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Material and Chemical Structure Analysis
Synthesis and Structural Characterization : Studies have been conducted on synthesizing and characterizing the crystal and molecular-electronic structure of benzenesulfonamide derivatives. These studies are crucial for understanding the stereo-chemical characteristics of these compounds, which can be applied in various chemical and pharmaceutical processes (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Spectroscopic and Photophysicochemical Properties : Research has also focused on the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. Understanding these properties is vital for their application in photocatalysis and other light-induced processes (Öncül, Öztürk, & Pişkin, 2022).
Biological and Medical Research
Antimicrobial Activities : Benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial activities. The efficacy of these compounds against various microorganisms highlights their potential use in developing new antimicrobial agents (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).
Potential in Cancer Treatment : Some studies have explored the potential use of benzenesulfonamide derivatives in treating cancer, evaluating their binding affinity and efficacy in inhibiting certain enzymes critical for cancer cell growth (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
properties
IUPAC Name |
2,4-dimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-7-10-20(14(2)11-13)25(22,23)21-15-8-9-19-17(12-15)16-5-3-4-6-18(16)24-19/h7-12,21H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTOKMBZUBDKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
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